molecular formula C18H15F2N5O2S B10943858 2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10943858
M. Wt: 403.4 g/mol
InChI Key: SASLLAHCAHMCKQ-UHFFFAOYSA-N
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Description

2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, a difluoromethoxyphenyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the difluoromethoxyphenyl group and the carboxamide functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: The compound can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with different substituents. Examples include:

  • 2-[4-(methoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
  • 2-[4-(fluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Uniqueness

The uniqueness of 2-[4-(difluoromethoxy)phenyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15F2N5O2S

Molecular Weight

403.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C18H15F2N5O2S/c1-9-12-15-22-14(10-4-6-11(7-5-10)27-18(19)20)23-25(15)8-21-16(12)28-13(9)17(26)24(2)3/h4-8,18H,1-3H3

InChI Key

SASLLAHCAHMCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC(F)F)C(=O)N(C)C

Origin of Product

United States

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